molecular formula C10H14N2O3 B7859885 4-ethoxy-N-hydroxy-3-methoxybenzene-1-carboximidamide

4-ethoxy-N-hydroxy-3-methoxybenzene-1-carboximidamide

Cat. No.: B7859885
M. Wt: 210.23 g/mol
InChI Key: SKBPYIRIQWBRAR-UHFFFAOYSA-N
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Description

4-ethoxy-N-hydroxy-3-methoxybenzene-1-carboximidamide is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a hydroxy group, and a methoxy group attached to a benzene ring, along with a carboximidamide functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-ethoxy-N-hydroxy-3-methoxybenzene-1-carboximidamide involves several steps. One common synthetic route includes the reaction of 4-ethoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with a suitable reagent, such as an acid chloride, to yield the desired carboximidamide . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-ethoxy-N-hydroxy-3-methoxybenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the hydroxy group, converting it into a carbonyl group.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carboximidamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy groups. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

4-ethoxy-N-hydroxy-3-methoxybenzene-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-hydroxy-3-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The carboximidamide group can interact with nucleophilic sites on proteins, potentially inhibiting their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

4-ethoxy-N-hydroxy-3-methoxybenzene-1-carboximidamide can be compared with similar compounds such as:

    4-ethoxy-3-methoxybenzaldehyde: This compound lacks the carboximidamide group and is primarily used as an intermediate in the synthesis of other chemicals.

    4-ethoxy-N-hydroxybenzene-1-carboximidamide: Similar to the target compound but lacks the methoxy group, which may affect its reactivity and biological activity.

    4-methoxy-N-hydroxybenzene-1-carboximidamide: Lacks the ethoxy group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-ethoxy-N'-hydroxy-3-methoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-15-8-5-4-7(10(11)12-13)6-9(8)14-2/h4-6,13H,3H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBPYIRIQWBRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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